{2-[(Thian-3-yl)amino]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(Thian-3-yl)amino]phenyl}methanol is a chemical compound with the molecular formula C₁₂H₁₇NOS. It is characterized by the presence of a thian-3-yl group attached to an amino group, which is further connected to a phenylmethanol structure. This compound is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Thian-3-yl)amino]phenyl}methanol typically involves the reaction of thian-3-ylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
{2-[(Thian-3-yl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
{2-[(Thian-3-yl)amino]phenyl}methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {2-[(Thian-3-yl)amino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparación Con Compuestos Similares
Similar Compounds
{2-[(Thian-2-yl)amino]phenyl}methanol: Similar structure but with a thian-2-yl group.
{2-[(Thian-4-yl)amino]phenyl}methanol: Similar structure but with a thian-4-yl group.
{2-[(Thian-3-yl)amino]phenyl}ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
{2-[(Thian-3-yl)amino]phenyl}methanol is unique due to its specific thian-3-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C12H17NOS |
---|---|
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
[2-(thian-3-ylamino)phenyl]methanol |
InChI |
InChI=1S/C12H17NOS/c14-8-10-4-1-2-6-12(10)13-11-5-3-7-15-9-11/h1-2,4,6,11,13-14H,3,5,7-9H2 |
Clave InChI |
HHCVBEWFJZBVML-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CSC1)NC2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.